

Physical and chemical properties of 5-bromo-3-iodo-1-tosyl-1H-indole

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Compound of Interest

Compound Name: *5-Bromo-3-iodo-1-tosyl-1H-indole*

Cat. No.: *B186663*

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Technical Guide: 5-bromo-3-iodo-1-tosyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-bromo-3-iodo-1-tosyl-1H-indole**, a halogenated and tosyl-protected indole derivative. The information compiled herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and potential areas of application.

Core Physical and Chemical Properties

5-bromo-3-iodo-1-tosyl-1H-indole is a polysubstituted indole with a molecular formula of $C_{15}H_{11}BrINO_2S$ and a molecular weight of 476.13 g/mol .^[1] Its structure features a bromine atom at the 5-position, an iodine atom at the 3-position, and a tosyl group protecting the indole nitrogen.

Table 1: Physical and Chemical Properties of **5-bromo-3-iodo-1-tosyl-1H-indole**

Property	Value	Source
CAS Number	142688-28-6	[1]
Molecular Formula	C ₁₅ H ₁₁ BrINO ₂ S	[1]
Molecular Weight	476.13 g/mol	[1]
Topological Polar Surface Area (TPSA)	39.07 Å ²	[1]
logP (calculated)	4.55382	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]

While an experimentally determined melting point for **5-bromo-3-iodo-1-tosyl-1H-indole** is not readily available in the reviewed literature, melting points of structurally similar compounds have been reported. For instance, 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde has a melting point of 206–207 °C, and 6-fluoro-5-iodo-1-tosyl-1H-indole-3-carbaldehyde melts at 190–191 °C.[\[2\]](#) These values suggest that **5-bromo-3-iodo-1-tosyl-1H-indole** is likely a solid at room temperature with a relatively high melting point.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-bromo-3-iodo-1-tosyl-1H-indole** is not explicitly described in the available literature. However, a plausible synthetic route can be constructed based on established methodologies for the functionalization of indoles. The proposed synthesis is a three-step process starting from indole:

- Bromination of Indole: Introduction of a bromine atom at the 5-position of the indole ring.
- Tosylation of 5-bromo-1H-indole: Protection of the indole nitrogen with a tosyl group.
- Iodination of 5-bromo-1-tosyl-1H-indole: Introduction of an iodine atom at the 3-position.

Below are detailed experimental protocols adapted from general procedures for similar transformations.

Step 1: Synthesis of 5-bromo-1H-indole (Bromination)

This procedure is adapted from the bromination of indole derivatives.[\[3\]](#)

- Reagents and Materials: Indole, Bromine, Dichloromethane/Methanol mixture, Triethylamine.
- Protocol:
 - Dissolve indole in a 9:1 mixture of dichloromethane and methanol.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of bromine in dichloromethane to the reaction mixture with constant stirring.
 - After the addition is complete, add triethylamine to neutralize the generated hydrobromic acid.
 - Allow the reaction to warm to room temperature and stir for an additional 20 minutes.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield 5-bromo-1H-indole.

Step 2: Synthesis of 5-bromo-1-tosyl-1H-indole (Tosylation)

This protocol is a general method for the N-tosylation of indoles.

- Reagents and Materials: 5-bromo-1H-indole, p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
- Protocol:
 - To a solution of 5-bromo-1H-indole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
 - Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
 - Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride in anhydrous DMF dropwise.
 - Allow the reaction to stir at room temperature overnight.
 - Monitor the reaction by TLC.
 - Upon completion, carefully quench the reaction with ice-water.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
 - Purify the residue by column chromatography to obtain 5-bromo-1-tosyl-1H-indole.

Step 3: Synthesis of **5-bromo-3-iodo-1-tosyl-1H-indole** (Iodination)

This procedure is based on the electrophilic iodination of N-protected indoles.

- Reagents and Materials: 5-bromo-1-tosyl-1H-indole, N-Iodosuccinimide (NIS), Acetonitrile.
- Protocol:
 - Dissolve 5-bromo-1-tosyl-1H-indole in acetonitrile in a round-bottom flask protected from light.

- Add N-iodosuccinimide to the solution in one portion.
- Stir the reaction mixture at room temperature for several hours.
- Monitor the reaction progress by TLC.
- Once the starting material is consumed, remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by recrystallization or column chromatography to yield **5-bromo-3-iodo-1-tosyl-1H-indole**.

Synthetic Workflow



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Caption: Proposed synthetic pathway for **5-bromo-3-iodo-1-tosyl-1H-indole**.

Spectral Data

While specific spectral data for **5-bromo-3-iodo-1-tosyl-1H-indole** is not extensively published, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data

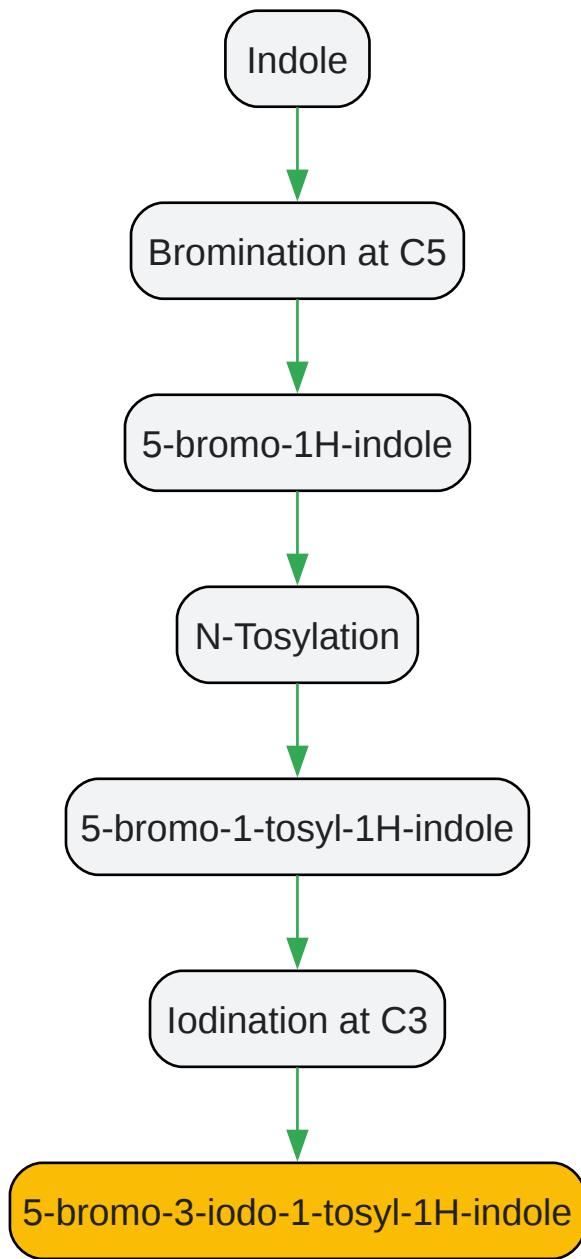
Technique	Expected Features
¹ H NMR	Aromatic protons on the indole and tosyl groups, with characteristic shifts and coupling constants. The absence of a proton at the 3-position.
¹³ C NMR	Resonances for the carbon atoms of the indole core, the tosyl group, and the methyl group of the tosyl moiety. The C-I and C-Br signals would be in the expected regions for halogenated aromatic carbons.
IR Spectroscopy	Characteristic absorption bands for C-H stretching in the aromatic region, C=C stretching of the aromatic rings, and strong S=O stretching bands from the sulfonyl group.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 476.13 g/mol, with a characteristic isotopic pattern due to the presence of bromine and iodine.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **5-bromo-3-iodo-1-tosyl-1H-indole**. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Indole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The introduction of halogen atoms and a tosyl group can significantly modulate the physicochemical properties and biological activity of the parent indole molecule. Halogenation can enhance membrane permeability and metabolic stability, while the tosyl group can influence receptor binding and overall molecular conformation. Further research is required to elucidate the specific biological targets and potential therapeutic applications of **5-bromo-3-iodo-1-tosyl-1H-indole**.

Logical Relationship of Synthesis Steps



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Caption: Logical flow of the proposed multi-step synthesis.

Conclusion

5-bromo-3-iodo-1-tosyl-1H-indole is a halogenated and N-protected indole derivative with potential for use in medicinal chemistry and materials science. This guide provides a summary

of its known physical and chemical properties and outlines a plausible synthetic strategy. The absence of data on its biological activity highlights an opportunity for future research to explore its pharmacological potential. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for scientists working with this and related compounds.

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